molecular formula C10H12O6S2 B3049296 Methyl 2,4-bis(methylsulfonyl)benzoate CAS No. 2010955-49-2

Methyl 2,4-bis(methylsulfonyl)benzoate

Cat. No.: B3049296
CAS No.: 2010955-49-2
M. Wt: 292.3
InChI Key: FZXXRCONGBZZKX-UHFFFAOYSA-N
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Description

Methyl 2,4-bis(methylsulfonyl)benzoate (CAS: 2010955-49-2) is a benzoate ester derivative featuring two methylsulfonyl (-SO₂CH₃) groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₀H₁₂O₆S₂, with a molecular weight of 292.32 g/mol . The compound is commercially available at a purity of 97% and is used in research settings, though its specific applications remain under investigation . Key identifiers include MDL number MFCD30474677, and it is structurally characterized by the esterification of the carboxylic acid group at the 1-position of the benzene ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-bis(methylsulfonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-16-10(11)8-5-4-7(17(2,12)13)6-9(8)18(3,14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXXRCONGBZZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217757
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010955-49-2
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010955-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-bis(methylsulfonyl)benzoate typically involves the sulfonation of methyl benzoate. The process begins with the introduction of methylsulfonyl groups to the aromatic ring of methyl benzoate. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl groups at the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-bis(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2,4-bis(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,4-bis(methylsulfonyl)benzoate exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions and applications. The exact molecular pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Mono-Sulfonyl Benzoic Acids

2-Methylsulfonylbenzoic acid (CAS: 33963-55-2) and 3-Methylsulfonylbenzoic acid (CAS: 5345-27-7) are simpler analogs with a single methylsulfonyl group. These compounds share the benzoic acid backbone but differ in substituent positions and number:

Compound CAS # Molecular Formula Molecular Weight (g/mol) Melting Point
Methyl 2,4-bis(methylsulfonyl)benzoate 2010955-49-2 C₁₀H₁₂O₆S₂ 292.32 Not reported
2-Methylsulfonylbenzoic acid 33963-55-2 C₈H₈O₄S 200.21 137–140°C
3-Methylsulfonylbenzoic acid 5345-27-7 C₈H₈O₄S 200.21 230°C

The bis-sulfonyl substitution in this compound increases molecular weight by ~46% compared to mono-sulfonyl analogs, likely enhancing steric bulk and altering solubility . The absence of reported melting points for the bis-sulfonyl compound suggests differences in crystallinity or stability compared to its mono-substituted counterparts.

Functional Analogs: Sulfonyl-Containing Anticancer Agents

Key comparisons:

  • Mechanism : 101M acts as a DNA alkylating agent, penetrating the blood-brain barrier and curing murine leukemia models . This compound’s mechanism remains uncharacterized.
  • Structural Features : Both compounds utilize bis-sulfonyl groups, but 101M incorporates a chloroethyl chain and hydrazine core, enabling DNA cross-linking .

Substituent Variants: Aryl vs. Sulfonyl Groups

Methyl 2,4-bis(furan-2-yl)benzoate (CAS: 1414029-43-8) replaces sulfonyl groups with furan rings. Key differences:

Property This compound Methyl 2,4-bis(furan-2-yl)benzoate
Molecular Formula C₁₀H₁₂O₆S₂ C₁₆H₁₂O₄
Molecular Weight (g/mol) 292.32 268.26
Functional Groups Two -SO₂CH₃, one -COOCH₃ Two furan, one -COOCH₃

Simple Benzoate Esters

Simpler esters like methyl benzoate (CAS: 93-58-3) and isopropyl benzoate (CAS: 939-48-0) lack sulfonyl groups, providing baseline data for substituent effects:

Compound CAS # Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Fragrant ester
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ 164.20 Solvent

The bis-sulfonyl groups in this compound drastically increase molecular weight and likely reduce volatility compared to these simpler esters .

Sulfonyl-Modified Backbones

Methyl n,n-bis(methylsulfonyl)-beta-alaninate (CAS: 1207604-92-9) shares bis-sulfonyl groups but on a beta-alanine backbone instead of a benzoate. This compound, with a molecular formula of C₇H₁₄N₂O₆S₂ , highlights how sulfonyl positioning affects properties. For example, the alanine backbone may enhance flexibility compared to the rigid aromatic ring in this compound .

Biological Activity

Methyl 2,4-bis(methylsulfonyl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two methylsulfonyl groups attached to a benzoate structure. This unique configuration may contribute to its biological properties, particularly in terms of solubility and interaction with biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific cellular pathways. For instance, studies have shown that compounds with similar sulfonyl functional groups exhibit significant anti-inflammatory and antimicrobial properties. The sulfonyl group can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Description Reference
Antimicrobial Exhibits activity against various bacterial strains; potential use in treating infections.
Anti-inflammatory Shows promise in reducing inflammation in cellular models; may inhibit pro-inflammatory cytokines.
Anticancer Preliminary studies suggest cytotoxic effects on cancer cell lines; mechanism under investigation.
Biodegradation Subject to microbial degradation studies; potential implications for environmental applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing significant potency compared to standard antibiotics.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in macrophage cell lines. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2,4-bis(methylsulfonyl)benzoate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential sulfonylation of methyl benzoate derivatives. A two-step approach is recommended:

Sulfonylation: React methyl 2,4-dihydroxybenzoate with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).

Esterification: Protect reactive hydroxyl groups before sulfonylation to avoid side reactions.
Purity Optimization:

  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Confirm purity using HPLC (C18 column, acetonitrile/water 70:30) and 1H^1H-NMR (absence of extraneous peaks in CDCl₃).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

  • 1H^1H-NMR: Expect signals for aromatic protons at δ 7.8–8.2 ppm (doublets for H-3 and H-5 due to sulfonyl electron-withdrawing effects) and methyl sulfonyl groups at δ 3.1–3.3 ppm.
  • 13C^13C-NMR: Carboxylic ester carbonyl at ~168 ppm; sulfonyl carbons at ~44 ppm.
  • IR: Strong S=O stretches at 1150–1300 cm⁻¹ and C=O ester stretch at ~1720 cm⁻¹.
  • Mass Spectrometry (EI-MS): Molecular ion peak [M]⁺ at m/z ~316 (calculated for C₁₁H₁₂O₆S₂).

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:
X-ray crystallography is essential for confirming stereoelectronic effects of sulfonyl groups. Key steps include:

Crystal Growth: Use slow vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals.

Data Collection: Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement: Use SHELXL (via Olex2 interface) for structure solution. The sulfonyl groups’ geometry (S–O bond lengths ~1.43 Å and O–S–O angles ~119°) should align with analogous structures .
Interpretation: Compare torsion angles between sulfonyl groups and the aromatic ring to assess conjugation effects. Contradictions between computational (DFT) and experimental data may arise due to crystal packing forces .

Advanced: How do the electron-withdrawing sulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The sulfonyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Experimental design considerations:

  • Substrate Design: Use this compound as a substrate for SNAr reactions with amines (e.g., piperidine) in DMF at 80°C.
  • Kinetic Analysis: Monitor reaction progress via 19F^19F-NMR if fluorine-containing nucleophiles are used.
  • Competitive Pathways: Competing hydrolysis of the ester group may occur; mitigate by using anhydrous conditions and molecular sieves.

Advanced: How can computational chemistry (e.g., DFT) address contradictions in experimental spectral data for this compound?

Methodological Answer:

Geometry Optimization: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond lengths/angles. Compare with crystallographic data to validate models .

NMR Chemical Shift Prediction: Use GIAO-DFT to simulate 1H^1H- and 13C^13C-NMR spectra. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.

Reactivity Insights: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, sulfonyl groups lower electron density at the para position, directing substitution to meta positions.

Basic: What are the documented applications of this compound in pesticide research?

Methodological Answer:
While not directly cited in the evidence, structurally related sulfonylurea herbicides (e.g., sulfometuron methyl ester ) suggest potential applications. Key research angles:

  • Structure-Activity Relationship (SAR): Modify sulfonyl groups to enhance herbicidal activity while reducing toxicity.
  • Metabolic Studies: Use radiolabeled (e.g., 14C^{14}C) analogs to track degradation pathways in soil/plant models.

Advanced: What strategies mitigate challenges in synthesizing this compound derivatives with bulky substituents?

Methodological Answer:

  • Steric Hindrance Mitigation: Use bulky Lewis acids (e.g., ZnCl₂) to direct sulfonylation to less hindered positions.
  • Microwave-Assisted Synthesis: Reduce reaction times and improve yields (e.g., 30 min at 100°C vs. 12 hr conventional heating).
  • Protecting Groups: Temporarily protect reactive sites with tert-butyldimethylsilyl (TBS) groups, followed by deprotection with TBAF.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,4-bis(methylsulfonyl)benzoate
Reactant of Route 2
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Methyl 2,4-bis(methylsulfonyl)benzoate

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